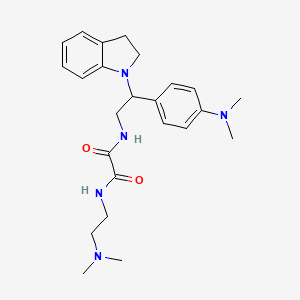
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H29N7O, with a molecular weight of approximately 475.54 g/mol. The compound features multiple functional groups, including dimethylamino and oxalamide moieties, which contribute to its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit a range of biological activities, particularly in the fields of oncology and neuropharmacology. The following sections summarize key findings from various studies.
Anticancer Activity
Research has shown that compounds similar to this compound possess significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle regulation.
- In Vitro Studies : In vitro assays have demonstrated that related oxalamide derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. One study found that a structurally similar compound exhibited IC50 values in the low micromolar range against these cell lines .
Neuropharmacological Effects
The dimethylamino groups present in the structure suggest potential interactions with neurotransmitter systems:
- Potential as Antidepressants : Some studies have indicated that compounds with similar structures may exhibit antidepressant-like effects in animal models. They may modulate serotonin and norepinephrine levels, which are crucial for mood regulation .
- Cognitive Enhancement : There is emerging evidence that such compounds could enhance cognitive functions, possibly through cholinergic pathways .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Dimethylamino Groups : This can be achieved through reactions involving dimethylamine and suitable precursors.
- Oxalamide Formation : The final step involves the reaction of oxalyl chloride with an intermediate compound to form the oxalamide linkage.
The synthetic route is complex but allows for the introduction of various functional groups that enhance biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Propiedades
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[2-(dimethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-27(2)16-14-25-23(30)24(31)26-17-22(19-9-11-20(12-10-19)28(3)4)29-15-13-18-7-5-6-8-21(18)29/h5-12,22H,13-17H2,1-4H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPGTZKBWNFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














